6-Aminopyridine-3-carbothioamide
Overview
Description
2-amino Pyridyl-5-thioamide is a synthetic intermediate that is primarily used in pharmaceutical synthesis . It is known for its ability to mimic the amide function in biomolecules while retaining or developing biological activity . The compound has a molecular formula of C6H7N3S and a molecular weight of 153.2 g/mol .
Mechanism of Action
Target of Action
Similar compounds such as aminopyridines have been known to inhibit certain axonal potassium channels .
Mode of Action
Aminopyridines, in general, are known to inhibit certain axonal potassium channels, thereby prolonging the duration of action potentials in axons because of delayed repolarization .
Result of Action
Aminopyridines have been used in the treatment of a number of rare muscle diseases .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may play a role in the regulation of ferroptosis, a form of programmed cell death . This process is driven by peroxidative damages of polyunsaturated-fatty-acid-containing phospholipids in cellular membranes and is extremely dependent on iron ions .
Cellular Effects
6-Aminopyridine-3-carbothioamide has been shown to have effects on various types of cells and cellular processes. It is suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound can inhibit the mTOR-p70S6K signaling pathway by activating AMPK, leading to the accumulation of reactive oxygen species .
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been reported that this compound can down-regulate the expression of SLC7A11, inhibiting the activity of System Xc−, reducing the content of cysteine and glutathione, leading to the accumulation of reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
Several methods have been developed for preparing thioamides, including 2-amino Pyridyl-5-thioamide, using sulfuration agents . One common method involves the reaction of aryl methyl ketones with cyclic amines and elemental sulfur under infrared irradiation, which yields α-keto thioamides along with thioamides . Another method involves the use of iodine as an oxidant in the reaction of acetophenone with secondary amines, leading to the formation of α-ketothioamides .
Industrial Production Methods
Industrial production methods for thioamides often focus on the practicality and cleanness of the synthesis process. These methods typically avoid the use of catalysts, additives, or metal oxides, and aim for excellent functional group compatibility . The reaction can proceed in water with small amounts of tetrahydrofuran, making it environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-amino Pyridyl-5-thioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using iodine as an oxidant.
Reduction: Reduction reactions can be performed using reagents like samarium(II) iodide (SmI2).
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2) at 120°C in dimethyl sulfoxide (DMSO).
Reduction: Samarium(II) iodide (SmI2) and water.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Oxidation: α-ketothioamides.
Reduction: Indolizidines.
Substitution: Thioamide-containing peptides.
Scientific Research Applications
2-amino Pyridyl-5-thioamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Prothionamide: Used in the treatment of tuberculosis and leprosy.
Closthioamide: A natural product with antibacterial properties.
Cycasthioamide: Another natural product with biological activity.
6-thioguanine: Used in the treatment of leukemia.
4-thiouridine: A modified nucleoside found in transfer RNA.
Uniqueness
2-amino Pyridyl-5-thioamide is unique due to its specific structure and ability to mimic the amide function in biomolecules while retaining or developing biological activity . This makes it a valuable compound in pharmaceutical synthesis and drug design .
Properties
IUPAC Name |
6-aminopyridine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKBJNNMWMUYAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398039 | |
Record name | 6-aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53268-33-0 | |
Record name | 53268-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-aminopyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-AMINOPYRIDINE-3-THIOAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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